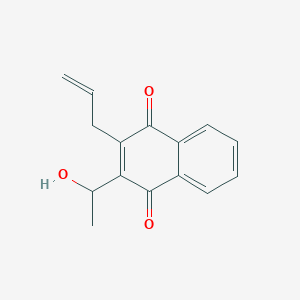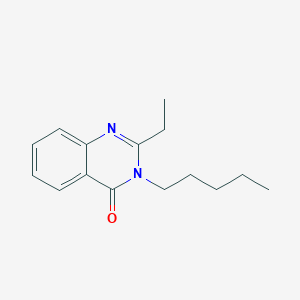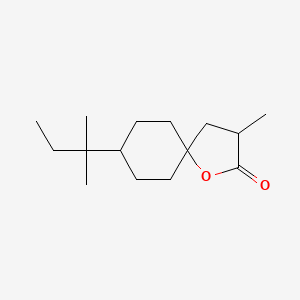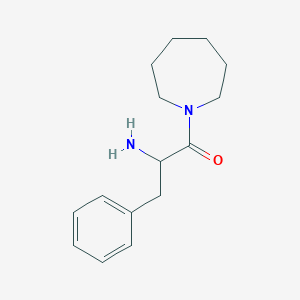
1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- is a synthetic organic compound that belongs to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a naphthalene ring with two ketone groups at positions 1 and 4, a hydroxyethyl group at position 2, and a propenyl group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene, followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone groups can be reduced to form hydroxyl groups.
Substitution: The propenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a carboxylic acid derivative, while reduction of the ketone groups may produce a dihydroxy compound.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Generating reactive oxygen species (ROS): Inducing oxidative stress in cells, leading to cell death.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound with similar structural features but lacking the hydroxyethyl and propenyl groups.
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K precursor with a methyl group at position 2.
Juglone (5-Hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with a hydroxyl group at position 5.
Uniqueness
1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- is unique due to the presence of both hydroxyethyl and propenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
87976-16-7 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-(1-hydroxyethyl)-3-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H14O3/c1-3-6-12-13(9(2)16)15(18)11-8-5-4-7-10(11)14(12)17/h3-5,7-9,16H,1,6H2,2H3 |
Clé InChI |
SYADPKXDDPKZIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=O)C2=CC=CC=C2C1=O)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B11868072.png)
![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11868092.png)
![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)






![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)


